N-Boc-cis-4-hydroxy-D-proline

Catalog No.
S1537281
CAS No.
135042-12-5
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-cis-4-hydroxy-D-proline

CAS Number

135042-12-5

Product Name

N-Boc-cis-4-hydroxy-D-proline

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1

InChI Key

BENKAPCDIOILGV-RNFRBKRXSA-N

SMILES

Array

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O

The exact mass of the compound (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5) is a highly specialized, orthogonally protected chiral building block essential for advanced peptidomimetic and bioconjugation workflows. Featuring a D-amino acid stereocenter and a cis-oriented hydroxyl group at the C4 position, this compound provides strict conformational constraints that are impossible to achieve with standard L-proline derivatives. The pre-installed tert-butyloxycarbonyl (Boc) protecting group on the secondary amine ensures immediate compatibility with automated Solid-Phase Peptide Synthesis (SPPS) and orthogonal protection strategies. It is primarily procured for the synthesis of conformationally restricted Peptide Nucleic Acids (PNAs), degradation-resistant oral peptides, and rigid non-cleavable linkers for Antibody-Drug Conjugates (ADCs) and PROTACs .

Substituting N-Boc-cis-4-hydroxy-D-proline with the significantly cheaper and more abundant natural isomer, N-Boc-trans-4-hydroxy-L-proline, results in structural and biological failures in downstream applications. The cis vs trans orientation of the hydroxyl group fundamentally dictates the pyrrolidine ring pucker (favoring C4-endo rather than C4-exo), which in turn controls the macroscopic secondary structure of the synthesized peptide or polymer [1]. Furthermore, substituting the D-stereocenter with an L-stereocenter restores susceptibility to natural proteolytic enzymes and gastrointestinal transporters like PEPT1, negating the biological half-life and targeting advantages required for advanced oral therapeutics [2].

Evasion of PEPT1 Transport and Proteolytic Degradation

In the development of gastrointestinal-stable peptide therapeutics, the stereochemistry of the proline residue dictates transporter affinity and enzymatic degradation. Dipeptides synthesized using the D-cis configuration (derived from N-Boc-cis-4-hydroxy-D-proline) fail to act as substrates for the PEPT1 transporter and resist cleavage by upper GI proteases. In contrast, baseline peptides utilizing the natural trans-L-hydroxyproline isomer are rapidly absorbed and degraded. This complete evasion enables targeted delivery to the lower GI tract, such as in inflammatory bowel disease (IBD) models[1].

Evidence DimensionPEPT1 Transporter Affinity and GI Stability
Target Compound Datacis-D-hydroxyproline derivatives (near-zero PEPT1 transport, high stability)
Comparator Or Baselinetrans-L-hydroxyproline derivatives (rapid PEPT1 transport and proteolytic cleavage)
Quantified DifferenceComplete prevention of premature upper GI absorption
ConditionsIn vivo and in vitro gastrointestinal stability assays for oral peptide formulations

Procuring the D-cis isomer is mandatory for formulating oral peptide drugs that must bypass upper GI absorption and degradation to reach colonic targets.

Conformational Restriction for High-Affinity PNA Synthesis

The synthesis of pyrrolidine-based Peptide Nucleic Acids (PNAs) requires strict stereochemical control to ensure proper backbone pre-organization. Monomers synthesized from N-Boc-cis-4-hydroxy-D-proline generate a highly constrained pyrrolidine backbone. When incorporated into a fully modified adenine decamer, this restricted backbone yields improved thermal binding affinity (Tm) toward complementary DNA and RNA oligonucleotides compared to standard, unconstrained aminoethylglycine (aeg) PNA decamers[1].

Evidence DimensionOligonucleotide Duplex Thermal Stability (Tm)
Target Compound Datacis-D-proline-derived pyrrolidine PNA (improved binding affinity)
Comparator Or BaselineStandard unconstrained aeg-PNA parent decamer (baseline affinity)
Quantified DifferenceEnhanced thermal stability of the PNA-DNA/RNA duplex
ConditionsThermal denaturation assays of fully modified adenine decamers against complementary oligonucleotides

Buyers developing advanced antisense therapeutics or diagnostic probes must select this specific stereoisomer to achieve the rigid backbone necessary for high-affinity target binding.

Direct Compatibility with Automated Solid-Phase Peptide Synthesis (SPPS)

For industrial peptide manufacturing, precursor processability directly impacts yield and throughput. N-Boc-cis-4-hydroxy-D-proline is supplied with the secondary amine pre-protected by a tert-butyloxycarbonyl (Boc) group, making it immediately compatible with standard Boc-SPPS protocols. Procuring the unprotected cis-4-hydroxy-D-proline requires an additional ex situ protection step, which introduces yield losses and extends synthesis time .

Evidence DimensionSynthetic Steps to Resin Coupling
Target Compound DataN-Boc-cis-4-hydroxy-D-proline (0 pre-coupling steps, direct use)
Comparator Or BaselineUnprotected cis-4-hydroxy-D-proline (1 additional protection step + purification)
Quantified DifferenceElimination of precursor derivatization, maximizing coupling yield
ConditionsAutomated Solid-Phase Peptide Synthesis (SPPS) workflows

Purchasing the pre-Boc-protected building block reduces synthetic overhead, minimizes yield attrition, and accelerates automated peptide manufacturing.

Colon-Targeted Oral Peptide Therapeutics

Procuring this specific D-cis isomer is necessary for formulating dipeptides or oligopeptides that require resistance to PEPT1 transport and upper GI proteases, enabling intact delivery to the lower gastrointestinal tract for indications like inflammatory bowel disease[1].

High-Affinity Peptide Nucleic Acid (PNA) Probes

This compound serves as the essential starting material for synthesizing conformationally restricted pyrrolidine PNA monomers, which are required for antisense drugs or diagnostic probes that demand higher thermal binding stability than standard unconstrained PNA [2].

Rigid ADC and PROTAC Linkers

Selected as a rigid, non-cleavable linker component where the specific cis-D geometry is required to maintain a precise spatial relationship and distance between the targeting ligand and the payload without introducing proteolytic liabilities .

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.11067264 Da

Monoisotopic Mass

231.11067264 Da

Heavy Atom Count

16

UNII

I467853HPL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

135042-12-5

Wikipedia

Cis-N-boc-4-hydroxy-D-proline

Dates

Last modified: 08-15-2023

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